Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate
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Overview
Description
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is an organic compound with a complex structure that includes an ester, an amine, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can be achieved through the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves the esterification process mentioned above, which is scalable and efficient. The use of methanol and trimethylchlorosilane allows for the production of large quantities of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(aminomethyl)-2-hydroxy-3-methylbutanoate
- Methyl 3-(aminomethyl)-2-hydroxy-3-methylhexanoate
Uniqueness
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H17N1O3
- Molecular Weight : 175.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a modulator in biochemical pathways, potentially influencing neurotransmitter systems and metabolic processes. Specific mechanisms include:
- GABAergic Activity : Similar compounds have shown potential as GABA_A receptor agonists, suggesting that this compound may also influence GABAergic signaling, which is crucial in regulating neuronal excitability and anxiety responses .
- Antimicrobial Properties : Research indicates that related compounds exhibit antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in developing new antimicrobial agents.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties:
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | 0.83 |
Candida albicans | 0.83 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), reveal that while this compound exhibits some cytotoxic effects, it remains selective, indicating a favorable therapeutic index for further development .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the compound's efficacy against clinical strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial enzymes like DNA gyrase, demonstrating significant inhibitory effects comparable to established antibiotics .
- Neuropharmacological Assessment : Another study explored the neuropharmacological effects of similar compounds, suggesting that modifications to the amino group could enhance GABA_A receptor affinity, potentially leading to anxiolytic effects .
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-8(2,5-9)6(10)7(11)12-3/h6,10H,4-5,9H2,1-3H3 |
InChI Key |
NSQRHDVJYTXPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(=O)OC)O |
Origin of Product |
United States |
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